Kidamycin - 11072-82-5

Kidamycin

Catalog Number: EVT-271978
CAS Number: 11072-82-5
Molecular Formula: C39H48N2O9
Molecular Weight: 688.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kidamycin is obtained from Streptomyces phaeoverticillatus strains and interferes with RNA synthesis.
Synthesis Analysis

The synthesis of kidamycin involves several sophisticated organic chemistry techniques. Recent studies have highlighted various methods to synthesize both the aglycone and the complete compound:

Molecular Structure Analysis

The molecular structure of kidamycin is characterized by:

  • Core Structure: A tetracyclic framework formed by a fused anthraquinone system.
  • Aminosugar Moieties: Two unique amino sugars (D-angolosamine and N,N-dimethyl-L-vancosamine) that are critical for its biological activity.
  • Functional Groups: Includes hydroxyl and methyl groups that contribute to its solubility and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate its structure comprehensively, confirming the stereochemistry and connectivity of various functional groups .

Chemical Reactions Analysis

Kidamycin participates in several notable chemical reactions:

  1. Alkylation Reactions: The epoxide group in kidamycin can undergo alkylation reactions, which are crucial for modifying its structure to enhance antitumor activity.
  2. Covalent Modifications: It preferentially inhibits nucleic acid synthesis by covalently modifying guanine bases through alkylation at specific sites .
  3. Glycosidic Bond Formation: The formation of C-glycosidic bonds during glycosylation is essential for attaching the aminosugar moieties to the aglycone backbone.

These reactions are fundamental to both its biosynthesis and potential modifications for therapeutic applications.

Mechanism of Action

The mechanism of action of kidamycin primarily involves:

  • Inhibition of Nucleic Acid Synthesis: Kidamycin selectively inhibits RNA and DNA synthesis more effectively than protein synthesis by covalently modifying guanine bases through alkylation at specific sites within nucleic acids .
  • Antitumor Activity: Its ability to interfere with nucleic acid function makes it a potent candidate for cancer treatment, particularly against various tumor cell lines.

Research continues to explore how structural modifications can enhance its efficacy and reduce potential side effects.

Physical and Chemical Properties Analysis

Kidamycin exhibits several noteworthy physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions.
  • Spectral Characteristics: Characteristic absorption peaks in UV-visible spectroscopy indicate its conjugated system's presence, while NMR spectra provide insights into its structural features.

These properties are crucial for understanding its behavior in biological systems and during therapeutic applications.

Applications

Kidamycin has several important scientific applications:

  1. Antitumor Agent: It is primarily investigated for its potential use in cancer therapy due to its ability to inhibit nucleic acid synthesis.
  2. Biosynthetic Studies: Research on its biosynthetic pathway provides insights into natural product synthesis, which can inform synthetic biology approaches.
  3. Synthetic Chemistry: The methodologies developed for synthesizing kidamycin contribute to broader applications in organic synthesis, particularly in creating complex natural products.
Introduction to Kidamycin and Its Pharmacological Significance

Historical Discovery and Classification Within the Pluramycin Family

Kidamycin was first isolated in 1971 from the actinomycete Streptomyces phaeoverticillatus var. takatsukiensis by Kanda and colleagues during systematic screening for novel antitumor antibiotics. This discovery occurred within the golden age of antibiotic prospecting from soil microorganisms, following the landmark discoveries of streptomycin, tetracyclines, and other therapeutically significant natural products. Kidamycin emerged as part of the pluramycin class, named after the first identified member (pluramycin A) discovered by Umezawa. These compounds share a distinctive 4H-anthra[1,2-b]pyran-4,7,12-trione scaffold and exhibit a characteristic spectrum of biological activities ranging from antimicrobial to potent antitumor effects [3] [6] [9].

Pluramycins are phylogenetically classified into two structural subfamilies based on their glycosylation patterns: the classical pluramycins (exemplified by kidamycin and hedamycin) featuring substitutions at C8 and C10 positions, and the altromycins characterized by glycosylation at the C5 position. Kidamycin's identification expanded the therapeutic potential of this antibiotic class and provided crucial insights into structure-activity relationships within this pharmacologically significant family. Its discovery timeline places it among the later identified pluramycins, benefiting from advancing analytical techniques that facilitated the characterization of its complex architecture [5] [9].

Table 1: Historical Timeline of Key Pluramycin Discoveries

YearCompoundProducing OrganismKey Biological Activities
1950sPluramycin AStreptomyces sp.Antimicrobial, antitumor
1967HedamycinStreptomyces griseoruberAntitumor (DNA alkylator)
1971KidamycinStreptomyces phaeoverticillatusAntitumor, antibacterial
1980sAltromycinsActinomycete AB1246E-26Antitumor (novel glycosylation pattern)

Structural Complexity and Unique Features

The architectural complexity of kidamycin centers on its angular tetracyclic angucycline core (rings A-D), specifically classified as a 4H-anthra[1,2-b]pyran-4,7,12-trione system. This highly conjugated, electron-deficient polycyclic system provides the chromophore responsible for kidamycin's characteristic orange coloration and serves as the fundamental platform for biological activity. The core structure alone, however, is insufficient for potent biological activity, which critically depends on the distinctive di-C-glycosylation pattern at C8 and C10 positions. Unlike the more common O-glycosidic linkages in many natural products, kidamycin features stable carbon-carbon bonds between its aglycone and sugar moieties, rendering it resistant to enzymatic or acid-catalyzed hydrolysis [5] [8] [10].

The two amino-deoxysugars decorating kidamycin's aglycone are:

  • Angolosamine (attached at C8): A 2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexose
  • N,N-dimethylvancosamine (attached at C10): A 2,3,6-trideoxy-3-C-methyl-3-(dimethylamino)-L-lyxo-hexose

Biosynthetic studies using Streptomyces sp. W2061 revealed that glycosylation occurs sequentially through highly specific glycosyltransferases. Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone. Subsequently, Kid21 transfers angolosamine to C8 of the mono-glycosylated intermediate. This precise enzymatic control ensures proper spatial orientation essential for DNA recognition. Furthermore, three methyltransferases (Kid4, Kid9, Kid24) collaboratively introduce methyl groups onto the aminosugar precursors. The stereochemical configuration at the glycosylation sites profoundly influences biological activity, evidenced by the significantly reduced cytotoxicity (approximately 30-fold) observed in C10-epimerized derivatives like isokidamycin [2] [5] [8].

Kidamycin demonstrates marked photolability and thermal sensitivity. Exposure to UV radiation or even daylight triggers decomposition, while temperatures exceeding 60°C cause irreversible alterations to its molecular scaffold. This instability necessitates special handling during isolation and experimental procedures, typically involving light-protected environments and controlled temperatures [5] [9].

Table 2: Key Enzymes in Kidamycin Biosynthesis and Their Functions

GeneEncoded EnzymeFunction in Kidamycin Biosynthesis
kid7C-GlycosyltransferaseTransfers N,N-dimethylvancosamine to C10 of aglycone
kid21C-GlycosyltransferaseTransfers angolosamine to C8 of C10-glycosylated intermediate
kid4, kid9, kid24MethyltransferasesCatalyze methylation steps in amino-deoxysugar biosynthesis
kid12-20Polyketide SynthasesGenerate the angucycline aglycone backbone

Biological Activity Spectrum: Antitumor and Antibiotic Mechanisms

Kidamycin demonstrates a remarkable bifunctional biological profile, exhibiting potent activity against both neoplastic cells and certain pathogenic bacteria. Its primary mechanism involves DNA-targeted actions through a sophisticated dual-mode interaction: intercalation followed by alkylation. The planar angucycline chromophore intercalates between DNA base pairs, while the specific spatial arrangement of the amino sugars enables sequence-selective alkylation at the N7 position of guanine residues in the major groove. This "threading intercalation" mechanism, characteristic of classical pluramycins, results in irreversible DNA damage, ultimately disrupting replication and transcription processes essential for cell viability [5] [10].

In the antitumor realm, kidamycin shows pronounced cytotoxicity against various cancer cell lines, including murine leukemias and solid tumors. Its potency is significantly influenced by its structural integrity, particularly the configuration and composition of its sugar moieties. Degradation products like photo-kidamycin and DC92-D exhibit substantially reduced cytotoxicity (typically 15-30 fold lower), highlighting the critical role of the intact di-C-glycosylated structure. Kidamycin and its photoactivated derivative (photokidamycin) demonstrate selective activity against triple-negative breast cancer cell lines (MDA-MB-231), suggesting potential therapeutic relevance for difficult-to-treat malignancies. The compound's efficacy extends to in vivo models, where it inhibits the growth of transplantable animal tumors [3] [5] [6].

Regarding antibacterial activity, kidamycin exhibits a narrower spectrum compared to its antitumor effects but demonstrates significant growth inhibition against Gram-positive bacteria. Its potency varies considerably based on the specific bacterial strain and environmental conditions. Notably, its antibacterial mechanism parallels its antitumor action through DNA disruption, but with differing cellular consequences depending on the target organism. Research indicates differential sensitivity among bacterial species, suggesting potential for selective antimicrobial targeting. However, comprehensive spectrum data against contemporary multidrug-resistant pathogens remains an area requiring further investigation [3] [7].

Table 3: Comparative Biological Activities of Kidamycin and Structural Analogues

CompoundAntitumor ActivityAntibacterial ActivityStructural Features Influencing Activity
KidamycinPotent cytotoxicity (multiple tumor lines)Moderate activity (Gram-positive bacteria)Intact di-C-glycosylation (C8, C10) with proper stereochemistry
Acetyl KidamycinReduced toxicity profile; retained efficacyNot extensively studiedAcetylation of sugar amino groups
Isokidamycin~30-fold reduced cytotoxicityDiminishedEpimerization at C10 attachment point
PhotokidamycinSelective activity against MDA-MB-231ReducedPhoto-induced structural modification
AglyconeMinimal activityMinimal activityLacks amino sugar moieties essential for DNA recognition

The sugar moieties play indispensable roles in target recognition and biological potency. The amino groups on angolosamine and N,N-dimethylvancosamine facilitate critical electrostatic interactions with the DNA phosphate backbone, while their three-dimensional positioning dictates sequence specificity during intercalation and alkylation. Removal of these sugars or alteration of their stereochemistry (as in isokidamycin) drastically diminishes DNA binding affinity and subsequent biological effects, confirming that the angucycline core alone is insufficient for potent activity. The unique dual-arm structure creates a "U-shaped" topology ideally configured for interaction with the DNA duplex [5] [8] [10].

Properties

CAS Number

11072-82-5

Product Name

Kidamycin

IUPAC Name

2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C39H48N2O9

Molecular Weight

688.8 g/mol

InChI

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+

InChI Key

MFTJRTUKCOVIMD-BOPFTXTBSA-N

SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Solubility

Soluble in DMSO

Synonyms

isokidamycin
kidamycin

Canonical SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.